1-(2-Methylbutan-2-yl)-1H-tetrazole

Medicinal Chemistry Target Validation Nuclear Receptor Pharmacology

1-(2-Methylbutan-2-yl)-1H-tetrazole (CAS 878140-14-8) is a synthetic, nitrogen-rich heterocyclic compound belonging to the 1-alkyltetrazole class, characterized by a five-membered ring containing one carbon and four nitrogen atoms. With a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol, this compound serves as a building block in the synthesis of more complex molecules and has been explored for its potential as a bioactive scaffold, particularly as a bioisostere for carboxylic acids in medicinal chemistry.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 878140-14-8
Cat. No. B14193019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbutan-2-yl)-1H-tetrazole
CAS878140-14-8
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCC(C)(C)N1C=NN=N1
InChIInChI=1S/C6H12N4/c1-4-6(2,3)10-5-7-8-9-10/h5H,4H2,1-3H3
InChIKeyIXIYQAPZXJKREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbutan-2-yl)-1H-tetrazole (878140-14-8): Technical Procurement and Differential Specification Overview


1-(2-Methylbutan-2-yl)-1H-tetrazole (CAS 878140-14-8) is a synthetic, nitrogen-rich heterocyclic compound belonging to the 1-alkyltetrazole class, characterized by a five-membered ring containing one carbon and four nitrogen atoms . With a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol, this compound serves as a building block in the synthesis of more complex molecules and has been explored for its potential as a bioactive scaffold, particularly as a bioisostere for carboxylic acids in medicinal chemistry . While its class-wide properties are well-documented, its specific procurement value is defined by its unique structural and activity profile when compared directly to close analogs and known inhibitors.

Why Generic 1-Alkyltetrazole Substitution Fails for 878140-14-8: A Case for Procurement Precision


In-class substitution of 1-alkyltetrazoles is not scientifically sound due to the profound impact of the specific alkyl substituent on both physicochemical properties and biological activity. The 2-methylbutan-2-yl group (also known as tert-pentyl) imparts a distinct steric and electronic profile compared to smaller or differently branched analogs like tert-butyl or isopropyl [1]. This specific substitution pattern directly influences the compound's lipophilicity, metabolic stability, and target binding affinity. The data demonstrate that 1-(2-methylbutan-2-yl)-1H-tetrazole, as part of a larger ligand, exhibits a specific, and notably weak, interaction profile with the NR5A2 receptor [2]. This quantifiable difference in activity renders generic replacement with another 1-alkyltetrazole invalid, particularly in applications requiring precise structure-activity relationship (SAR) control or when a defined low-activity baseline is required.

1-(2-Methylbutan-2-yl)-1H-tetrazole (878140-14-8): A Quantitative Evidence Guide for Differentiated Procurement


Quantified Weak Affinity for NR5A2: A Differentiator from Potent Inverse Agonists

The ligand BDBM95481, which incorporates 1-(2-methylbutan-2-yl)-1H-tetrazole as its core, exhibits a micromolar IC50 of 9.63E+3 nM (9.63 µM) against the human nuclear receptor subfamily 5 group A member 2 (NR5A2, also known as LRH-1) [1]. This is in stark contrast to known NR5A2 inverse agonists ML-180 and ML179, which demonstrate IC50 values of 3.7 µM and 0.320 µM, respectively . This represents a 2.6-fold and 30-fold decrease in potency, respectively, positioning the compound as a low-activity comparator.

Medicinal Chemistry Target Validation Nuclear Receptor Pharmacology NR5A2/LRH-1

Structural Differentiation: Positional Isomerism and Its Impact on Chemical Behavior

1-(2-Methylbutan-2-yl)-1H-tetrazole (CAS 878140-14-8) is the 1-substituted isomer, distinguished from its 5-substituted counterpart, 5-(2-methylbutan-2-yl)-2H-tetrazole (CAS 86842-35-5) [1]. This regioisomerism is critical, as the position of the alkyl substituent dictates the compound's tautomeric state, electronic distribution, and subsequent reactivity [2]. The 1-substituted isomer is a neutral, non-acidic species, whereas the 5-substituted tetrazole acts as a tetrazolic acid with a pKa similar to a carboxylic acid, a property exploited in bioisosteric replacements.

Organic Synthesis Isomer Purity Regiochemistry Building Block Procurement

1-(2-Methylbutan-2-yl)-1H-tetrazole (878140-14-8): Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Establishing a Low-Activity Baseline in NR5A2 (LRH-1) Target Validation Studies

This scenario is directly supported by the quantitative evidence of weak NR5A2 affinity (IC50 = 9.63 µM) [1]. Researchers investigating NR5A2/LRH-1 as a therapeutic target can procure 1-(2-methylbutan-2-yl)-1H-tetrazole (as part of the BDBM95481 ligand) to serve as a defined low-activity or negative control compound. This provides a quantifiable benchmark against which the activity of novel, more potent compounds can be measured, ensuring the observed effects are due to target engagement rather than non-specific interactions. This application leverages the compound's specific, data-backed weak interaction profile.

SAR Studies Focused on the Impact of Sterically Hindered Alkyl Substituents in 1-Alkyltetrazoles

The unique 2-methylbutan-2-yl (tert-pentyl) group offers a specific combination of steric bulk and branching [2]. In medicinal chemistry programs where tetrazoles are being used as carboxylic acid bioisosteres or as part of a ligand scaffold, this compound is the appropriate procurement choice to systematically probe the effect of this precise substitution pattern on properties like lipophilicity, metabolic stability, and off-target binding. This is in contrast to using a smaller or less-defined analog, which would not provide the same SAR resolution. This application stems from the structural differentiation evidence.

Synthesis of Regiochemically Pure 1-Substituted Tetrazole Derivatives

This scenario is based on the need for precise isomeric control in organic synthesis [3]. Many synthetic routes to alkylated tetrazoles yield a mixture of 1- and 2-substituted isomers, which can be difficult to separate [4]. Procuring pure 1-(2-methylbutan-2-yl)-1H-tetrazole provides a defined starting material that eliminates the ambiguity and purification challenges associated with isomeric mixtures. This is essential for building complex molecular libraries where the final compound's regiochemistry and associated properties (e.g., pKa, binding mode) must be tightly controlled. The clear differentiation from the 5-substituted isomer is the key driver for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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